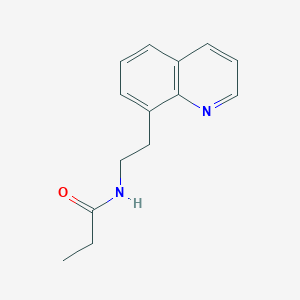
n-(2-(Quinolin-8-yl)ethyl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(2-(Quinolin-8-yl)ethyl)propionamide: is a chemical compound that features a quinoline ring, which is a nitrogen-containing heterocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the quinoline ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Quinolin-8-yl)ethyl)propionamide typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the ethyl and propionamide groups. One common method involves the alkylation of quinoline with 2-bromoethylamine, followed by acylation with propionyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: n-(2-(Quinolin-8-yl)ethyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propionamide group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: n-(2-(Quinolin-8-yl)ethyl)propionamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a ligand in the development of new drugs or as a probe to investigate biological pathways.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceuticals. Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, and this compound may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for use in various industrial applications, including the manufacture of specialty chemicals.
作用机制
The mechanism of action of n-(2-(Quinolin-8-yl)ethyl)propionamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its structure and function. This property is particularly useful in the development of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Quinoline: A simpler structure without the ethyl and propionamide groups.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position of the quinoline ring.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness: n-(2-(Quinolin-8-yl)ethyl)propionamide is unique due to the presence of both the ethyl and propionamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
N-(2-quinolin-8-ylethyl)propanamide |
InChI |
InChI=1S/C14H16N2O/c1-2-13(17)15-10-8-12-6-3-5-11-7-4-9-16-14(11)12/h3-7,9H,2,8,10H2,1H3,(H,15,17) |
InChI 键 |
LPQYGTJPBGYVGS-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NCCC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















